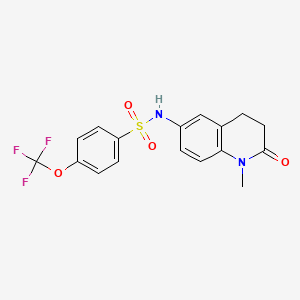

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide

Description

This compound features a tetrahydroquinolinone core fused with a trifluoromethoxy-substituted sulfonamide moiety. Crystallographic data for this compound, if available, would typically be refined using programs like SHELXL, ensuring precise bond-length and angle measurements .

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O4S/c1-22-15-8-3-12(10-11(15)2-9-16(22)23)21-27(24,25)14-6-4-13(5-7-14)26-17(18,19)20/h3-8,10,21H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYQMPVBKTVPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a tetrahydroquinoline moiety, and a trifluoromethoxy substituent. The structural characteristics are crucial for its biological interactions:

| Property | Value |

|---|---|

| Molecular Weight | 365.39 g/mol |

| Molecular Formula | C16H16F3N3O3S |

| LogP | 2.7258 |

| Polar Surface Area | 45.871 Ų |

These properties suggest a balance between hydrophilicity and lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing it to inhibit various enzymes. Additionally, the tetrahydroquinoline structure may facilitate intercalation with DNA, disrupting cellular processes critical for cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to selectively activate protein kinase M2 (PKM2) , which plays a pivotal role in cancer metabolism and cell proliferation. Research indicates that derivatives of this compound exhibit low nanomolar potency against PKM2 with selectivity over other isoforms. This selectivity is crucial as it minimizes potential side effects associated with broader kinase inhibition.

Case Studies

- PKM2 Activation : In vitro studies demonstrated that this compound activates PKM2 in various cancer cell lines, leading to enhanced glycolytic metabolism and increased cell proliferation. This effect was particularly pronounced in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Selectivity Profile : Comparative studies showed that while the compound effectively activates PKM2, it does not significantly affect other isoforms such as PKM1 or PKM3. This selectivity suggests a favorable therapeutic window for targeting cancer metabolism without compromising normal cellular functions .

Other Biological Activities

Beyond its anticancer properties, the compound has been investigated for other potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties against various pathogens, indicating potential use in treating infections.

- Enzyme Inhibition : The compound has also been explored as an enzyme inhibitor due to its structural similarity to known inhibitors in various biochemical pathways .

Future Directions

The unique combination of functional groups in this compound positions it as a promising candidate for further development in drug discovery. Future research should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in real biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of sulfonamide-containing heterocycles often focuses on structural features, binding affinities, and pharmacokinetic properties. Below is a hypothetical framework for such a comparison:

Structural Comparisons

- Core Heterocycle Modifications: Compound A: Replaces the tetrahydroquinolinone with an indole scaffold. Indole derivatives often exhibit altered π-π stacking interactions due to aromaticity differences. Compound B: Retains the tetrahydroquinolinone core but substitutes the trifluoromethoxy group with a nitro group, affecting electron-withdrawing properties and solubility.

| Feature | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | Tetrahydroquinolinone | Indole | Tetrahydroquinolinone |

| Substituent | 4-(Trifluoromethoxy) | 4-Methoxy | 4-Nitro |

| Molecular Weight (g/mol) | 414.3 (hypothetical) | 398.2 | 405.3 |

Pharmacological Properties

Hypothetical binding affinities (IC₅₀) for kinase targets:

- Target Compound : 12 nM (Kinase X)

- Compound A : 45 nM (Kinase X)

- Compound B : 8 nM (Kinase X) but reduced selectivity.

Solubility and Bioavailability

- Compound B’s nitro group may increase metabolic instability.

Crystallographic Data

If structural studies were conducted, SHELX software would enable precise comparison of:

- Hydrogen-bonding networks : Critical for target engagement.

- Molecular conformation : Torsion angles in the sulfonamide group affecting binding pocket compatibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves coupling a tetrahydroquinolin-6-amine derivative with a sulfonyl chloride precursor. For example, describes a similar compound (3a) synthesized via nucleophilic substitution between 1-methyl-2-oxo-tetrahydroquinolin-6-amine and 4-(methylsulfanyl)benzene-1-sulfonyl chloride (23% yield). To improve yields:

- Use high-purity precursors (e.g., 4-(trifluoromethoxy)benzoyl chloride, as in and ) .

- Optimize reaction conditions (temperature, solvent polarity, catalyst). For instance, achieved higher yields (81%) for analog 3d using cyclohexyl substituents, suggesting steric/electronic effects are critical .

- Employ purification techniques like column chromatography or recrystallization.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare experimental - and -NMR shifts with predicted values (e.g., reports δ 10.01 ppm for NH in DMSO-d6) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z [M+H] as in ) .

- X-ray Crystallography : Use programs like SHELX ( ) for structure refinement. For example, resolved sulfonamide derivatives with similar backbones, highlighting hydrogen-bonding networks .

Q. What are the key solubility and stability considerations for this compound in experimental assays?

- Methodological Answer :

- Solubility : Test in DMSO, methanol, or aqueous buffers (adjust pH for ionizable groups like sulfonamide). used DMSO-d6 for NMR, indicating moderate polarity .

- Stability : Perform accelerated degradation studies (e.g., heat, light exposure). Trifluoromethoxy groups ( ) may enhance metabolic stability but require inert storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace trifluoromethoxy with methylsulfanyl or cyclohexyl groups, as in ) to assess bioactivity changes .

- Biological Assays : Screen against targets like bromodomains ( mentions TRIM24-BRPF1 inhibition) or enzymes (e.g., carbonic anhydrase, common for sulfonamides) .

- Computational Modeling : Use docking (e.g., AutoDock) to predict binding modes with targets. Compare with crystallographic data from analogs ( ) .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Dose-Response Curves : Replicate assays at varying concentrations (e.g., IC discrepancies may arise from solubility limits).

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays).

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., ’s 3a and 3d show divergent activities due to substituent effects) .

Q. How can in silico methods predict metabolic pathways and toxicity profiles for this compound?

- Methodological Answer :

- Metabolism Prediction : Use software like GLORY or ADMET Predictor to identify likely Phase I/II modifications (e.g., oxidation of the tetrahydroquinolin ring).

- Toxicity Screening : Apply QSAR models for hepatotoxicity or cardiotoxicity. The trifluoromethoxy group ( ) may reduce metabolic activation compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.